

Spectroscopic Profile of 2-Nonanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-nonanone** (also known as methyl heptyl ketone), a significant compound in various industrial and biological contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols relevant for its characterization.

Quantitative Spectroscopic Data

The spectroscopic data for **2-nonanone** is summarized in the tables below, offering a quantitative reference for its structural elucidation.

Table 1: ¹H NMR Spectroscopic Data for 2-Nonanone

Chemical Shift (δ) ppm	- Multiplicity	- Assignment	Reference Solvent
2.42	t	-CH ₂ -C(O)-	CDCl ₃
2.13	S	-C(O)-CH ₃	CDCl ₃
1.56	quintet	-CH2-CH2-C(O)-	CDCl ₃
1.27	m	-(CH ₂) ₄ -	CDCl ₃
0.88	t	-СН₃	CDCl₃
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Source: PubChem, Human Metabolome Database[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Nonanone

Chemical Shift (δ) ppm	Assignment	Reference Solvent
208.85	C=O (C-2)	CDCl₃
43.85	CH ₂ (C-3)	CDCl₃
31.84	-(CH ₂)n-	CDCl₃
29.75	CH₃ (C-1)	CDCl₃
29.26	-(CH ₂)n-	CDCl₃
24.01	-(CH ₂)n-	CDCl₃
22.73	-(CH ₂)n-	CDCl ₃
14.08	-CH₃ (C-9)	CDCl₃

Source: PubChem[1]

Table 3: Infrared (IR) Absorption Data for 2-Nonanone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925, 2855	Strong	C-H stretching (alkane)
~1718	Strong	C=O stretching (ketone)
~1465	Medium	C-H bending (methylene)
~1360	Medium	C-H bending (methyl)

Source: NIST Chemistry WebBook, general ketone IR data[3][4] The strong absorption band around 1718 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic ketone.

Table 4: Mass Spectrometry (MS) Fragmentation Data for 2-Nonanone



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment of Fragment Ion
43	~81	[CH₃CO] ⁺ (Acylium ion from α- cleavage)
58	~100	[C₃H₅O]+ (McLafferty rearrangement product)
71	~20	[C ₄ H ₇ O] ⁺ (α-cleavage)
142	~10	[M] ⁺ (Molecular ion)

Source: PubChem, NIST Mass Spectrometry Data Center[1][5] The fragmentation pattern is characterized by a prominent base peak at m/z 58, resulting from a McLafferty rearrangement, and a significant peak at m/z 43 from alpha-cleavage, both of which are typical for methyl ketones.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of a liquid ketone like **2-nonanone**.

Sample Preparation:

- For ¹H NMR, add 1-2 drops of liquid **2-nonanone** to a clean, dry NMR tube. For ¹³C NMR, a higher concentration may be required, depending on the instrument's sensitivity.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the NMR tube.
- Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed.



• If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field.

Data Acquisition:

- Insert the prepared NMR tube into the spectrometer's autosampler or manually place it in the magnet.
- The spectrometer's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for ¹³C NMR.
- For chemical shift referencing, the residual protio-solvent signal can be used (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR), or an internal standard such as tetramethylsilane (TMS) can be added.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR technique for a neat liquid sample like **2-nonanone**.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth or tissue dampened with a
volatile solvent like isopropanol or acetone, and allow it to dry completely.

Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for subtracting the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
- Place a small drop of neat 2-nonanone onto the center of the ATR crystal, ensuring it completely covers the crystal surface.



- If a pressure arm is available, lower it to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The instrument's software will ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a volatile liquid like **2-nonanone** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

- Prepare a dilute solution of 2-nonanone in a volatile organic solvent (e.g., dichloromethane or hexane).
- Transfer the solution to an autosampler vial.

Data Acquisition (GC-MS):

- Inject a small volume (typically 1 μ L) of the sample solution into the GC inlet, where it is vaporized.
- The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
- As 2-nonanone elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).



• The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

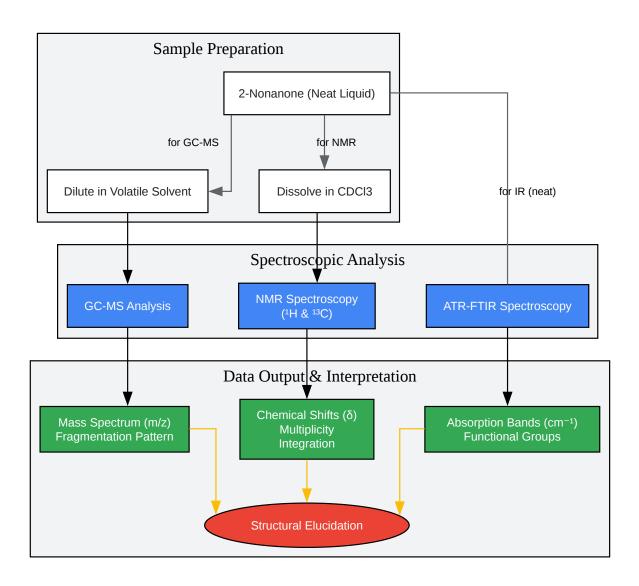
Data Processing:

- A detector records the abundance of each ion at each m/z value, generating a mass spectrum.
- The spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern to confirm the structure of the compound. This is often done by comparing the obtained spectrum to a library of known spectra, such as the NIST/EPA/NIH Mass Spectral Library.

Visualization

The following diagram illustrates the general workflow for the chemical analysis of a compound like **2-nonanone** using spectroscopic methods.





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Caption: Workflow for the Spectroscopic Analysis of **2-Nonanone**.

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